1-Chlorododecane;1-chlorotetradecane

Catalog No.
S13929728
CAS No.
90622-69-8
M.F
C26H54Cl2
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorododecane;1-chlorotetradecane

CAS Number

90622-69-8

Product Name

1-Chlorododecane;1-chlorotetradecane

IUPAC Name

1-chlorododecane;1-chlorotetradecane

Molecular Formula

C26H54Cl2

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C14H29Cl.C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-14H2,1H3;2-12H2,1H3

InChI Key

GAEFOPDYLRXWCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCl.CCCCCCCCCCCCCl

1-Chlorododecane and 1-chlorotetradecane are organic compounds classified as alkyl halides. 1-Chlorododecane, with the chemical formula C12H25Cl\text{C}_{12}\text{H}_{25}\text{Cl} and a CAS number of 112-52-7, is a colorless to pale yellow liquid at room temperature. It has a melting point of approximately -9 °C and a boiling point of about 260 °C, making it stable under typical conditions. Its structure consists of a dodecane chain (twelve carbon atoms) terminated by a chlorine atom. The compound is known for its insolubility in water but is soluble in organic solvents like methanol and acetone .

1-Chlorotetradecane, on the other hand, has the formula C14H29Cl\text{C}_{14}\text{H}_{29}\text{Cl} and a CAS number of 2425-54-9. This compound features a longer tetradecane chain (fourteen carbon atoms) and appears as a colorless liquid with a faint odor. Its physical properties include a boiling point around 300 °C, although specific melting points can vary based on purity and conditions .

Both compounds engage in typical reactions characteristic of alkyl halides, including:

  • Nucleophilic Substitution Reactions: Both 1-chlorododecane and 1-chlorotetradecane can undergo nucleophilic substitution with various nucleophiles (e.g., hydroxide ions) to form alcohols.
  • Elimination Reactions: Under certain conditions, these compounds can also participate in elimination reactions, leading to the formation of alkenes.
  • Reduction Reactions: They can be reduced to their corresponding alkanes using reducing agents like lithium aluminum hydride.

1-Chlorododecane

1-Chlorododecane can be synthesized through several methods:

  • Halogenation of Dodecane: Direct chlorination of dodecane using chlorine gas under UV light or heat.
  • Reaction with Thionyl Chloride: Dodecanol reacts with thionyl chloride to yield 1-chlorododecane.

1-Chlorotetradecane

Similarly, 1-chlorotetradecane can be produced via:

  • Halogenation of Tetradecane: Chlorination of tetradecane under controlled conditions.
  • Conversion from Alcohol: Tetradecanol can be converted to 1-chlorotetradecane using thionyl chloride or phosphorus pentachloride.

Both compounds find utility in various fields:

  • Surfactants: They are used as intermediates in the production of surfactants for detergents and emulsifiers.
  • Chemical Synthesis: They serve as building blocks for synthesizing more complex organic molecules.
  • Industrial Uses: Their properties make them suitable for use in lubricants and plasticizers.

Several compounds share structural similarities with 1-chlorododecane and 1-chlorotetradecane:

Compound NameChemical FormulaCAS NumberUnique Features
1-ChlorohexadecaneC16H33Cl\text{C}_{16}\text{H}_{33}\text{Cl}112-53-8Longer carbon chain; higher boiling point
DodecanolC12H26O\text{C}_{12}\text{H}_{26}\text{O}112-53-8Alcohol counterpart; non-toxic
TetradecanolC14H30O\text{C}_{14}\text{H}_{30}\text{O}112-72-1Alcohol counterpart; higher solubility

These compounds highlight the uniqueness of 1-chlorododecane and 1-chlorotetradecane through their distinct chemical properties, biological activities, and applications. The presence of chlorine in these alkyl chains significantly influences their reactivity and potential uses in various chemical processes.

Exact Mass

436.3602571 g/mol

Monoisotopic Mass

436.3602571 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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